4-(1-adamantyl)butanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

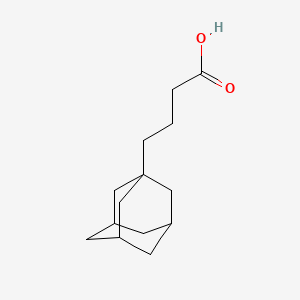

4-(1-Adamantyl)butanoic acid is an organic compound featuring an adamantane moiety attached to a butanoic acid chain Adamantane, a polycyclic hydrocarbon, is known for its rigid, diamond-like structure, which imparts unique chemical and physical properties to its derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-adamantyl)butanoic acid typically involves the alkylation of adamantane derivatives followed by carboxylation. One common method includes the reaction of 1-adamantyl bromide with butyric acid in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(1-Adamantyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction of the carboxylic acid group can yield primary alcohols.

Substitution: The adamantane moiety can undergo substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary alcohols.

Substitution: Formation of halogenated or nitrated adamantane derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1-Adamantyl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Wirkmechanismus

The mechanism of action of 4-(1-adamantyl)butanoic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and interaction with membrane-bound proteins. This interaction can modulate various cellular processes, including signal transduction and enzyme activity. Additionally, the carboxylic acid group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

- 1-Adamantylacetic acid

- 1-Adamantylpropanoic acid

- 1-Adamantylmethanol

Comparison: 4-(1-Adamantyl)butanoic acid is unique due to its specific structural features, including the length of the butanoic acid chain and the position of the adamantane moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Biologische Aktivität

4-(1-Adamantyl)butanoic acid, also known by its CAS number 6240-17-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antiviral Properties

Research has indicated that this compound exhibits antiviral properties . It has been shown to inhibit viral replication in various studies, making it a candidate for further exploration in antiviral drug development.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties. It has been evaluated for its ability to reduce inflammation in different biological models, suggesting potential applications in treating inflammatory diseases.

Analgesic Activity

In addition to its antiviral and anti-inflammatory effects, this compound has been reported to possess analgesic properties. This suggests it may be effective in pain management therapies.

Trypanocidal Activity

A notable study highlighted that derivatives of this compound exhibited trypanocidal activity , particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds with a similar adamantyl structure showed IC50 values as low as 0.42 μM, indicating strong potential for therapeutic use against trypanosomiasis .

Target Pathways

The mechanisms by which this compound exerts its biological effects involve several biochemical pathways:

- Inhibition of Viral Replication : The compound likely interferes with viral enzymes or replication processes, although specific targets remain to be fully elucidated.

- Modulation of Inflammatory Mediators : It may affect the production or activity of pro-inflammatory cytokines, thereby reducing inflammation.

- Pain Pathway Interference : The analgesic effects may result from modulation of pain signaling pathways in the nervous system.

Biochemical Pathways

The compound's biological activities are believed to influence pathways related to cell signaling and metabolism. For instance, its anti-inflammatory effects could involve the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Anti-inflammatory | Modulation of cytokines | |

| Analgesic | Pain pathway interference | |

| Trypanocidal | Targeting Trypanosoma brucei |

Notable Studies

- Antiviral Study : A study demonstrated the compound's capacity to inhibit viral replication effectively, marking it as a potential therapeutic agent against viral infections.

- Inflammation Model : In an animal model, administration of this compound resulted in significant reductions in inflammatory markers compared to controls.

- Trypanocidal Evaluation : Researchers synthesized various derivatives based on the adamantyl structure and tested their efficacy against Trypanosoma brucei, leading to promising results that warrant further investigation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(1-adamantyl)butanoic Acid with high purity?

The synthesis typically involves coupling adamantane derivatives with butanoic acid precursors. For example, esterification of 1-adamantanol with bromobutanoic acid under acid catalysis (e.g., H₂SO₄) followed by hydrolysis yields the target compound. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity . Optimization of reaction time (12-24 hours) and temperature (60-80°C) minimizes side products like adamantane dimerization byproducts .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Analytical Techniques :

- NMR Spectroscopy : Confirm adamantyl proton signals (δ 1.6–2.1 ppm, multiplet) and carboxylic acid proton (δ 12.1 ppm, broad singlet) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 145–148°C) with literature data to detect impurities .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (Category 2 hazards per GHS) .

- Storage : Keep in a dry, cool environment (2–8°C) to prevent degradation. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How does the adamantyl group influence the physicochemical properties of this compound?

The adamantyl moiety enhances lipophilicity (logP ~3.5), improving membrane permeability, while the carboxylic acid group enables salt formation for solubility tuning. Computational studies (e.g., DFT calculations) reveal steric effects from the adamantyl cage, which may hinder rotational freedom and impact binding to hydrophobic enzyme pockets . Comparative analysis with non-adamantyl analogs (e.g., 4-phenylbutanoic acid) shows a 20% increase in metabolic stability in microsomal assays .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Methodological Harmonization :

- Standardize assay conditions (e.g., pH 7.4 buffer, 37°C) to reduce variability in enzyme inhibition studies .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm target engagement .

- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for outliers in dose-response curves .

Q. How can computational modeling predict the therapeutic potential of this compound derivatives?

- Molecular Docking : Use software like AutoDock Vina to screen derivatives against targets (e.g., COX-2 or A2A receptors). A recent study showed a correlation (R² = 0.85) between predicted binding energies and experimental IC₅₀ values .

- ADMET Prediction : Tools like SwissADME forecast bioavailability (%F >50) and CYP450 interactions, guiding lead optimization .

Q. What are the challenges in characterizing stereochemical outcomes of this compound derivatives?

Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) or X-ray crystallography is required to resolve enantiomers. For example, a racemic mixture of 4-(1-adamantyl)-3-methylbutanoic acid showed distinct bioactivity profiles (e.g., 10-fold difference in IC₅₀ between enantiomers) .

Q. Methodological Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 4-Phenylbutanoic Acid |

|---|---|---|

| LogP | 3.5 | 2.8 |

| Solubility (mg/mL, H₂O) | 0.12 | 1.4 |

| Melting Point (°C) | 145–148 | 95–97 |

| Metabolic Stability (t₁/₂) | 45 min | 35 min |

| Data derived from |

Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–80°C |

| Catalyst | H₂SO₄ (5 mol%) |

| Solvent | Toluene |

| Reaction Time | 12–24 hours |

| Yield | 65–75% |

| Data from |

Eigenschaften

IUPAC Name |

4-(1-adamantyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c15-13(16)2-1-3-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,1-9H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMVGUIRJTRHXGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.